molecular formula C7H12F2N3NaO2S B12057700 Sodium 7-azido-1,1-difluoroheptane-1-sulfinate

Sodium 7-azido-1,1-difluoroheptane-1-sulfinate

Cat. No.: B12057700
M. Wt: 263.24 g/mol
InChI Key: FFNHIEJQAMGBCZ-UHFFFAOYSA-M
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Description

Sodium 7-azido-1,1-difluoroheptane-1-sulfinate is a chemical compound with the empirical formula C₇H₁₂F₂N₃NaO₂S. It is known for its unique structure, which includes an azido group, difluoroalkyl chain, and sulfinate group. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 7-azido-1,1-difluoroheptane-1-sulfinate typically involves the reaction of a precursor compound with sodium azide (NaN₃) in a suitable solvent such as dimethylformamide (DMF). One common method involves the following steps :

  • Dissolve the precursor compound in DMF.
  • Add sodium azide to the solution.
  • Stir the mixture at room temperature for a specified period.
  • Isolate the product by filtration or precipitation.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 7-azido-1,1-difluoroheptane-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium azide (NaN₃): Used in the synthesis of the compound.

    Dimethylformamide (DMF): Common solvent for reactions involving this compound.

    Alkynes: React with the azido group in click reactions.

Major Products Formed

    Triazoles: Formed from click reactions with alkynes.

    Substituted derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Sodium 7-azido-1,1-difluoroheptane-1-sulfinate has several scientific research applications, including:

    Biology: Employed in bioconjugation techniques to label biomolecules with azido groups for further functionalization.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of sodium 7-azido-1,1-difluoroheptane-1-sulfinate involves the reactivity of its functional groups. The azido group can participate in click reactions, forming stable triazole rings. The difluoroalkyl chain and sulfinate group contribute to the compound’s reactivity and stability in various chemical environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 7-azido-1,1-difluoroheptane-1-sulfinate is unique due to its combination of azido, difluoroalkyl, and sulfinate groups. This combination allows for versatile reactivity and applications in various fields, making it a valuable compound for scientific research.

Properties

Molecular Formula

C7H12F2N3NaO2S

Molecular Weight

263.24 g/mol

IUPAC Name

sodium;7-azido-1,1-difluoroheptane-1-sulfinate

InChI

InChI=1S/C7H13F2N3O2S.Na/c8-7(9,15(13)14)5-3-1-2-4-6-11-12-10;/h1-6H2,(H,13,14);/q;+1/p-1

InChI Key

FFNHIEJQAMGBCZ-UHFFFAOYSA-M

Canonical SMILES

C(CCCN=[N+]=[N-])CCC(F)(F)S(=O)[O-].[Na+]

Origin of Product

United States

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